molecular formula C7H2BrClFNO3 B12973558 3-Bromo-5-fluoro-4-nitrobenzoyl chloride

3-Bromo-5-fluoro-4-nitrobenzoyl chloride

Cat. No.: B12973558
M. Wt: 282.45 g/mol
InChI Key: MXURBNPGWOBLPB-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-nitrobenzoyl chloride is a multifunctional and highly reactive benzoyl chloride derivative engineered for advanced organic synthesis and drug discovery applications. Its molecular structure incorporates bromo, fluoro, and nitro substituents in a specific arrangement on the aromatic ring, creating a powerful electron-deficient system. The strong electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the carbonyl carbon, making this compound exceptionally reactive in nucleophilic acyl substitution reactions. The strategic placement of halogen atoms (bromo and fluoro) further modulates electronic properties and provides handles for further functionalization via cross-coupling reactions. This compound serves as a versatile building block for constructing complex molecules, particularly in the synthesis of substituted benzamides. Its high reactivity enables efficient coupling with a wide range of amines under various conditions, including solvent-free methodologies that offer environmental and economic benefits. The benzamide derivatives produced from this reagent are valuable intermediates with potential applications in pharmaceutical and agrochemical development. The presence of multiple functional groups allows for sequential and selective transformations, making this compound particularly valuable for creating diverse compound libraries for biological screening. For research purposes, this acyl chloride is classified as a combustible liquid and should be handled with appropriate safety precautions. It is recommended for use by qualified laboratory personnel in well-ventilated areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, human consumption, or veterinary use.

Properties

Molecular Formula

C7H2BrClFNO3

Molecular Weight

282.45 g/mol

IUPAC Name

3-bromo-5-fluoro-4-nitrobenzoyl chloride

InChI

InChI=1S/C7H2BrClFNO3/c8-4-1-3(7(9)12)2-5(10)6(4)11(13)14/h1-2H

InChI Key

MXURBNPGWOBLPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-Bromo-5-fluoro-4-nitrobenzoic acid

  • The 3-bromo-5-fluoro-4-nitrobenzoic acid is a crucial intermediate for preparing the acid chloride.
  • Commercial sources confirm availability of this acid (CAS 1807181-70-9) with detailed characterization data such as NMR and HPLC, indicating its synthetic accessibility and purity control.

Halogenation and Nitration

  • Bromination of fluorinated nitrobenzene derivatives is typically achieved under controlled conditions to ensure regioselectivity at the 3-position relative to fluorine and nitro groups.
  • Nitration is performed using standard nitrating mixtures (HNO3/H2SO4) on appropriately substituted benzenes to introduce the nitro group at the 4-position.

Conversion to 3-Bromo-5-fluoro-4-nitrobenzoyl chloride

Chlorination of the Carboxylic Acid

  • The carboxylic acid (3-bromo-5-fluoro-4-nitrobenzoic acid) is converted to the acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .
  • Typical conditions involve refluxing the acid with excess thionyl chloride under anhydrous conditions, often with catalytic amounts of DMF to activate the reaction.
  • The reaction proceeds with evolution of SO2 and HCl gases, and the acid chloride is isolated by distillation or direct use in situ.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Carboxylic acid chlorination Thionyl chloride, catalytic DMF Reflux (~70-80°C) 85-95 Anhydrous conditions essential
Alternative chlorination Oxalyl chloride, inert solvent 0-25°C to reflux 80-90 Milder conditions, less corrosive

Example Synthetic Procedure (Literature-Based)

  • Dissolve 3-bromo-5-fluoro-4-nitrobenzoic acid (1 equiv) in dry dichloromethane or chloroform under nitrogen atmosphere.
  • Add excess thionyl chloride (3-5 equiv) dropwise at 0°C.
  • Add a catalytic amount of DMF (few drops) to initiate reaction.
  • Stir and reflux the mixture for 2-4 hours until gas evolution ceases.
  • Remove excess thionyl chloride and solvent under reduced pressure to obtain crude 3-bromo-5-fluoro-4-nitrobenzoyl chloride.
  • Purify by vacuum distillation or recrystallization if necessary.

Related Synthetic Insights from Analogous Compounds

  • Preparation of related compounds such as 3-bromo-4-fluorobenzaldehyde has been reported using bromination of 4-fluorobenzaldehyde with sodium bromide and sodium hypochlorite under ultrasonic conditions, achieving high purity and yield.
  • Conversion of benzoyl acids to acid chlorides is a well-established step in aromatic chemistry, often used in the synthesis of amides and other derivatives.
  • The presence of electron-withdrawing groups (fluoro, nitro) influences reactivity and requires careful control of reaction conditions to avoid side reactions.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Parameters Yield/Outcome
Bromination of fluoronitrobenzene Sodium bromide, HCl, NaOCl, ultrasonic 20-25°C, 1 hr addition ~90% yield, 99% purity
Nitration HNO3/H2SO4 Controlled temperature Regioselective nitration
Oxidation to carboxylic acid Various oxidants (if starting from aldehyde) Mild conditions High yield
Acid chloride formation Thionyl chloride or oxalyl chloride Reflux, anhydrous, catalytic DMF 85-95% yield

Research Findings and Considerations

  • Ultrasonic-assisted bromination improves selectivity and yield for halogenated aromatic aldehydes, which can be adapted for related benzoic acid derivatives.
  • The electron-withdrawing nitro and fluoro substituents stabilize intermediates and influence the reactivity of the acid chloride formation step.
  • Handling of acid chlorides requires anhydrous conditions and proper ventilation due to corrosive and toxic byproducts.
  • Purification by crystallization or distillation ensures high purity suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-nitrobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The nitro, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

Major Products

    Aminobenzoyl Derivatives: From the reduction of the nitro group.

    Substituted Benzoyl Chlorides: From nucleophilic substitution reactions.

Scientific Research Applications

3-Bromo-5-fluoro-4-nitrobenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-nitrobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (nitro, fluoro, and bromo) on the benzene ring makes it highly reactive in substitution reactions. The molecular targets and pathways depend on the specific application and the nature of the reactants involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares 3-bromo-5-fluoro-4-nitrobenzoyl chloride with two closely related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Key Structural Features
3-Bromo-5-fluoro-4-nitrobenzoyl chloride C₇H₂BrClFNO₃ 287.99 (calculated) 3-Br, 4-NO₂, 5-F Benzoyl chloride, nitro, halogens High electrophilicity due to nitro and Cl
3-Bromo-5-fluoro-4-nitrobenzotrifluoride C₇H₂BrF₄NO₂ 287.990 3-Br, 4-NO₂, 5-F, CF₃ Trifluoromethyl, nitro, halogens Enhanced lipophilicity from CF₃ group
3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride C₈H₂BrClF₄O 305.45 2-F, 3-Br, 5-CF₃ Benzoyl chloride, trifluoromethyl, halogens Steric hindrance at position 2

Key Comparative Insights

Reactivity
  • 3-Bromo-5-fluoro-4-nitrobenzoyl chloride : The nitro group at position 4 and fluorine at position 5 create a strong electron-withdrawing effect, amplifying the electrophilicity of the carbonyl carbon. This makes it more reactive in forming amides or esters compared to compounds lacking nitro substituents.
  • 3-Bromo-5-fluoro-4-nitrobenzotrifluoride : The trifluoromethyl (–CF₃) group increases lipophilicity and thermal stability but reduces electrophilicity compared to the benzoyl chloride analog.
Hydrogen-Bonding Capacity
  • The nitro group in 3-bromo-5-fluoro-4-nitrobenzoyl chloride contributes to its 5 hydrogen-bond acceptors (carbonyl oxygen, nitro oxygens, fluorine), enhancing solubility in polar solvents.
  • The trifluoromethyl group in ’s compound provides 6 hydrogen-bond acceptors , though its hydrophobic nature may offset this advantage.

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